molecular formula C9H10Br2O2 B042020 2-Bromo-4,5-dimethoxybenzyl bromide CAS No. 53207-00-4

2-Bromo-4,5-dimethoxybenzyl bromide

Cat. No.: B042020
CAS No.: 53207-00-4
M. Wt: 309.98 g/mol
InChI Key: PAJNRELOTRXFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dimethoxybenzyl bromide is an organic compound with the chemical formula C9H10Br2O2. It is characterized by the presence of bromine and methoxy functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,5-dimethoxybenzyl bromide typically involves a two-step bromination process. The first step is the electrophilic bromination of 3,4-dimethoxytoluene in the presence of bromine and a nonpolar solvent such as carbon tetrachloride. This reaction is catalyzed by sulfuric acid and results in the formation of 2-bromo-4,5-dimethoxytoluene. The second step involves the free radical bromination of the benzylic methyl group using bromine and an initiator, yielding this compound .

Industrial Production Methods

For industrial production, a one-pot method is often employed. This method uses cheap and readily available raw materials, making it cost-effective and suitable for large-scale production. The yield of this compound can reach up to 85% using this method .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-Bromo-4,5-dimethoxybenzyl bromide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions, makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJNRELOTRXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452773
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-00-4
Record name 2-Bromo-4,5-dimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4,5-dimethoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dimethoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethoxybenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,5-dimethoxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,5-dimethoxybenzyl bromide
Reactant of Route 5
2-Bromo-4,5-dimethoxybenzyl bromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-dimethoxybenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.